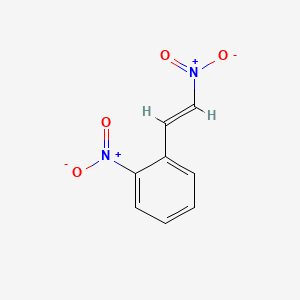

1-Nitro-2-(2-nitrovinyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIQBBVYBCGEIX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879317 | |

| Record name | 2-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-39-6, 5670-67-7 | |

| Record name | 2-Nitro-omega-nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,2-Dinitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Nitro-2-(2-nitrovinyl)benzene

Executive Summary

1-Nitro-2-(2-nitrovinyl)benzene, a derivative of nitrostyrene, stands as a pivotal intermediate in organic synthesis. Its rich chemical functionality, characterized by two electron-withdrawing nitro groups and a reactive alkene, makes it a versatile precursor for a wide range of complex nitrogen-containing molecules, including heterocyclic compounds and pharmaceutical agents. The primary and most efficient route to its synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction. This guide provides a comprehensive exploration of the underlying synthesis mechanism, a detailed experimental protocol derived from established methodologies, and critical insights into the causal factors governing the reaction's success. By integrating mechanistic theory with practical application, this document serves as an authoritative resource for professionals engaged in advanced organic synthesis.

The Core Synthesis Mechanism: A Henry-Knoevenagel Condensation

The synthesis of this compound is achieved through the base-catalyzed condensation of 2-nitrobenzaldehyde and nitromethane.[1] This transformation is a cornerstone of organic chemistry, widely recognized as the Henry reaction or nitroaldol reaction.[2][3][4] The reaction proceeds in two principal stages: an initial aldol-type addition to form a β-nitro alcohol intermediate, followed by a dehydration step to yield the final conjugated nitroalkene.

The overall transformation is as follows:

2-Nitrobenzaldehyde + Nitromethane → this compound + H₂O

The mechanism can be dissected into four discrete, reversible steps:

-

Deprotonation of Nitromethane: The reaction is initiated by a base, which abstracts an acidic α-proton from nitromethane. The pKa of nitroalkanes is approximately 17 in DMSO, making this proton susceptible to removal by a suitable base.[3] This deprotonation generates a resonance-stabilized carbanion, known as a nitronate ion. The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group, enhancing its stability and nucleophilicity.

-

Nucleophilic Attack: The highly nucleophilic carbon of the nitronate ion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The strong electron-withdrawing effect of the ortho-nitro group on the benzene ring increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic addition.

-

Protonation: The resulting tetrahedral alkoxide intermediate is subsequently protonated by the conjugate acid of the base used in the first step (or the solvent), yielding the β-nitro alcohol intermediate: 1-nitro-2-(1-hydroxy-2-nitroethyl)benzene. All steps leading to this intermediate are reversible.[3]

-

Dehydration: Under the reaction conditions, which often involve heat or the presence of an acid or base, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule).[4][5][6] This elimination is thermodynamically driven by the formation of a highly conjugated and stable π-system that extends across the benzene ring, the vinyl double bond, and the vinyl nitro group. This final step furnishes the target molecule, this compound.

Mechanistic Pathway Visualization

The following diagram illustrates the step-by-step reaction mechanism.

Caption: Figure 1: Step-wise mechanism of the Henry reaction.

Experimental Protocol & Data

The following protocol is a representative procedure for the synthesis of this compound, synthesized from literature precedents.[1][7][8]

Reagent Data Summary

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Electrophile |

| Nitromethane | CH₃NO₂ | 61.04 | Nucleophile Precursor |

| Sodium Hydroxide | NaOH | 40.00 | Base Catalyst |

| Methanol | CH₃OH | 32.04 | Solvent |

| Hydrochloric Acid | HCl | 36.46 | Neutralization/Precipitation |

Step-by-Step Experimental Workflow

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-nitrobenzaldehyde in methanol.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to approximately -10°C with continuous stirring. This temperature control is critical to manage the exothermic nature of the reaction and prevent side product formation.[8]

-

Addition of Reactants: To the cooled solution, add nitromethane.

-

Catalyst Addition: Prepare a solution of sodium hydroxide in methanol. Using an addition funnel, add the basic solution dropwise to the reaction mixture over a period of about one hour. It is imperative to maintain the internal temperature below 5°C throughout the addition.[7]

-

Reaction: After the addition is complete, allow the mixture to stir in the cold bath for an additional 1-2 hours.

-

Workup and Isolation: Pour the reaction mixture slowly into an excess of ice-cold dilute hydrochloric acid. The product, this compound, will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield yellow crystals.[7]

Typical Reaction Parameters & Outcomes

| Parameter | Condition | Rationale / Expected Outcome |

| Catalyst | Sodium Hydroxide, Ammonium Acetate | A base is required to generate the nucleophilic nitronate ion.[1][2] |

| Solvent | Methanol, Acetic Acid | Methanol is a common solvent for dissolving reactants.[7] Acetic acid can be used with ammonium acetate.[9] |

| Temperature | -10°C to 5°C | Low temperature controls the exothermic reaction and minimizes side reactions.[7][8] |

| Yield | 40% - 65% | Yields can vary based on the specific conditions and scale of the reaction.[1] |

Field-Proven Insights & Causality

The Critical Role of the Base Catalyst

The choice of base is a defining factor in the Henry reaction. Strong bases, such as sodium or potassium hydroxide, are highly effective at deprotonating nitromethane, rapidly generating the nitronate nucleophile and driving the initial addition step.[7][10] However, these conditions may require careful temperature control to favor the isolation of the β-nitro alcohol if desired.[4] Alternatively, a weaker base system, such as ammonium acetate in acetic acid, can be employed.[9] This system often directly facilitates the condensation and subsequent dehydration in a one-pot procedure, proving highly effective for the synthesis of nitrostyrenes.

Thermodynamic Driving Force for Dehydration

While the initial nitroaldol addition is reversible, the subsequent dehydration to form the nitroalkene is often irreversible and thermodynamically favorable.[5] The formation of the extended conjugated system in this compound provides significant resonance stabilization. This stability acts as the thermodynamic sink for the reaction sequence, pulling the equilibrium toward the final dehydrated product, especially when the reaction is heated.[4][6]

Influence of Aromatic Substitution

The presence of the electron-withdrawing nitro group at the ortho position of the benzaldehyde ring is crucial. It enhances the electrophilicity of the carbonyl carbon, making it more reactive towards the nitronate nucleophile.[11] This is a general principle in reactions involving substituted benzaldehydes; electron-withdrawing groups typically accelerate the rate of nucleophilic addition to the carbonyl group.

Conclusion

The synthesis of this compound via the Henry reaction is a robust and well-understood process that exemplifies fundamental principles of organic chemistry. A thorough understanding of the multi-step mechanism, particularly the initial base-catalyzed deprotonation and the thermodynamically driven dehydration, is essential for optimizing reaction conditions. By carefully controlling parameters such as temperature and the choice of catalyst, researchers can efficiently access this valuable synthetic intermediate, paving the way for the development of novel compounds in the pharmaceutical and materials science sectors.

References

-

SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Retrieved from [Link]

-

Sciencemadness.org. (2006). Condensation with Nitromethane. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]

-

YouTube. (2022). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry. Retrieved from [Link]

-

Remfry, G. P. (1911). XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane. Journal of the Chemical Society, Transactions, 99, 282-293. Retrieved from [Link]

-

Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. Retrieved from [Link]

-

Supporting Information. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

-

ResearchGate. (2016). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]

-

Remfry, G. P. (1911). XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane. Journal of the Chemical Society, Transactions, 99, 282-293. Retrieved from [Link]

-

ChemBK. (n.d.). (E)-1-(2-nitrovinyl)benzene. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 7. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. XXXV.—The condensation of aromatic aldehydes with nitromethane - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 1-Nitro-2-(2-nitrovinyl)benzene

An In-depth Technical Guide to 1-Nitro-2-(2-nitrovinyl)benzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound (CAS No: 3156-39-6). It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Molecular Identity and Structural Significance

This compound, also known as β,2-dinitrostyrene, is an organic compound featuring a benzene ring substituted with a nitro group and an ortho-positioned nitrovinyl group.[1] This unique arrangement of two potent electron-withdrawing groups imparts significant and versatile chemical characteristics to the molecule. The molecular formula is C₈H₆N₂O₄, and it has a molecular weight of approximately 194.14 g/mol .[1][2][3]

The juxtaposition of an aromatic nitro group and a conjugated nitroalkene system makes this molecule a subject of considerable interest. The powerful electron-withdrawing nature of the nitro functionalities governs its electronic properties, making it a highly reactive and valuable synthon in contemporary chemical research.[2]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application. The key properties of this compound are summarized below.

Core Physicochemical Properties

| Property | Value / Description | Source(s) |

| CAS Number | 3156-39-6 | [2] |

| Molecular Formula | C₈H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 194.14 g/mol | [1][2][3] |

| Appearance | Typically a yellow solid or crystalline powder. | [4] |

| Purity | Commercially available with ≥95% purity. | [2] |

| Density | ~1.401 g/cm³ | [1] |

| Solubility | Generally insoluble in water; soluble in organic solvents like ether, chloroform, and benzene. | [5] |

Spectroscopic Characterization

Spectroscopic data is crucial for structural elucidation and confirmation. While a specific, complete dataset for the ortho isomer is not fully aggregated in the provided results, typical spectral characteristics for nitrostyrene derivatives can be inferred.

-

¹H NMR: The presence of the vinyl group is typically confirmed by two doublets in the olefinic region of the spectrum. For related (E)-nitrostyrenes, the coupling constant (J) for these vinyl protons is in the range of 13-15 Hz, which is indicative of a trans or (E)-configuration.[2][4]

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro groups (typically around 1500-1550 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching) and the C=C double bond of the vinyl group.

-

Mass Spectrometry: The exact mass is determined to be 194.033 g/mol .[1] Mass spectrometry data for the related meta isomer is available, which can provide insights into potential fragmentation patterns.[6]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Henry reaction, a classic carbon-carbon bond-forming method.[2]

Synthesis via Henry Condensation

This reaction involves the base-catalyzed condensation of 2-nitrobenzaldehyde with nitromethane. The base deprotonates nitromethane to form a nucleophilic nitronate ion, which then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final dinitro compound.[2]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

The following is a representative protocol based on established methods for synthesizing β-nitrostyrenes.[2][4]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

Addition of Reactants: To this solution, add nitromethane (approximately 1.5-2 equivalents).

-

Catalysis: Cool the mixture in an ice bath. Slowly add a solution of a base, such as sodium hydroxide or ammonium acetate (catalytic to stoichiometric amounts), while maintaining the low temperature (0-5°C) to control the exothermic reaction.[1]

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the resulting solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product. Yields for this type of transformation typically range from 40% to 65%.[2]

Chemical Reactivity and Mechanistic Insights

The electronic properties of this compound dictate its reactivity, making it a versatile intermediate.[2]

Michael Acceptor

The most significant feature of this molecule is the highly electrophilic β-carbon of the nitrovinyl group. The potent electron-withdrawing effects of both the vinylic and aromatic nitro groups render this position highly susceptible to conjugate addition (Michael addition) by a wide array of nucleophiles, such as amines and thiols.[2] This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

Aromatic Ring Reactivity

The benzene ring is strongly deactivated towards electrophilic aromatic substitution. This is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups.[2] Any electrophilic substitution, if forced, would be directed to the meta positions relative to the existing nitro groups.

Reduction of Nitro Groups

The two nitro groups are primary sites for reduction. This transformation is fundamental for accessing various amino derivatives, which are valuable intermediates for pharmaceuticals and other complex molecules.[2] A significant synthetic challenge and opportunity lies in the chemo-selective reduction of one nitro group over the other, which is feasible due to their different electronic environments (aromatic vs. vinylic).[2]

Cycloaddition Reactions

As a potent electron-deficient alkene, it can act as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered rings, further expanding its synthetic applications.[1]

Diagram: Key Reactivity Pathways

Caption: Major reaction pathways for this compound.

Applications in Drug Development and Materials Science

The unique reactivity of this compound makes it a valuable scaffold in several scientific domains.

Versatile Synthetic Building Block

It serves as a crucial starting material for synthesizing more complex organic molecules, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[1][2] The reduction of its nitro groups opens pathways to various amino compounds, which are key precursors for many bioactive molecules.[2]

Potential in Medicinal Chemistry

Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.[7] The mechanism often involves the in-vivo reduction of the nitro group to produce toxic reactive intermediates that can damage cellular components like DNA.[7]

Furthermore, as a Michael acceptor, this compound can potentially act as an irreversible inhibitor of enzymes by forming covalent bonds with nucleophilic residues (like cysteine) in protein active sites. Related aryl-2-nitrovinyl derivatives have shown promise as proteasome inhibitors with cytotoxic effects against cancer cell lines.

Materials Science Research

The presence of nitro groups, known for their influence on electronic properties, suggests potential applications in the development of novel organic materials, such as energetic materials or compounds with specific electronic or optical characteristics.[1]

Safety and Handling

As with most nitroaromatic compounds, this compound should be handled with caution in a well-ventilated fume hood.[1]

-

Toxicity: Nitroaromatics can be toxic if ingested, inhaled, or absorbed through the skin.[1]

-

Flammability: The compound may be flammable, especially when exposed to heat or open flames.[1]

-

Explosivity: The presence of two nitro groups suggests potential explosive properties under certain conditions (e.g., heat, shock).[1]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

References

-

(2-Nitrovinyl)benzene | CAS#:102-96-5 | Chemsrc. [Link]

-

1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842 - PubChem. [Link]

-

(E)-1-(2-nitrovinyl)benzene - ChemBK. [Link]

-

A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. [Link]

-

(E)-(2-NITROVINYL)BENZENE | CAS#:5153-67-3 | Chemsrc. [Link]

-

m-(2-Nitrovinyl)nitrobenzene - NIST WebBook. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

Sources

- 1. Buy this compound | 3156-39-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chembk.com [chembk.com]

- 6. m-(2-Nitrovinyl)nitrobenzene [webbook.nist.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 1-Nitro-2-(2-nitrovinyl)benzene (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Nitro-2-(2-nitrovinyl)benzene

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as o,β-dinitrostyrene, is a multifaceted organic compound featuring a benzene ring substituted with two potent electron-withdrawing nitro groups in a conjugated system. Its chemical structure (C₈H₆N₂O₄) and molecular weight of 194.14 g/mol make it a valuable synthon in organic chemistry, particularly as a Michael acceptor in carbon-carbon bond-forming reactions.[1][2] The precise and unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define its structure and purity. The causality behind spectral features and the protocols to obtain them are detailed to provide a field-proven perspective for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the connectivity and stereochemistry of the molecule.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the key diagnostic features are the signals from the vinylic and aromatic protons.

Expertise & Experience: The most critical insight from the ¹H NMR spectrum is the stereochemistry of the nitrovinyl group. Experimental data consistently show a coupling constant (J-value) between the two vinylic protons in the range of 13–15 Hz.[1] This large coupling is definitive for a trans or (E) configuration, where the protons are anti-periplanar, leading to maximum orbital overlap for spin-spin coupling. A cis isomer would exhibit a much smaller J-value (typically 7-10 Hz).

While detailed peak-by-peak assignments are not widely published, the spectrum can be reliably predicted. The aromatic region appears as a complex multiplet, reported between δ 7.78 and 8.20 ppm in DMSO-d₆.[3] The strong deshielding effect of the two nitro groups shifts all proton signals significantly downfield.

Data Presentation:

| Proton Assignment (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale for Assignment |

| Hα (Ar-CH=) | ~8.3 - 8.5 | Doublet (d) | Jαβ ≈ 13.5 | Directly attached to the deshielded aromatic ring and adjacent to the nitro-substituted vinyl carbon. |

| Hβ (=CH-NO₂) | ~7.8 - 8.0 | Doublet (d) | Jαβ ≈ 13.5 | Coupled to Hα; deshielded by the conjugated nitro group. |

| Aromatic Protons (H3-H6) | ~7.8 - 8.2 | Multiplet (m) | Various | Complex overlapping signals due to ortho, meta, and para couplings, all strongly deshielded by the adjacent nitro groups. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Expertise & Experience: No fully assigned experimental ¹³C NMR spectrum for this specific isomer is readily available in the literature. However, a robust prediction can be made based on substituent effects. The ipso-carbons (C1 and C2) attached to the nitro and nitrovinyl groups will be significantly deshielded. The carbon of the vinyl group beta to the ring (Cβ) will also be strongly deshielded due to direct attachment of the nitro group.

Data Presentation:

| Carbon Assignment (Predicted) | Chemical Shift (δ) ppm | Rationale for Assignment |

| C1 (ipso, C-NO₂) | ~148 | Quaternary carbon directly attached to a highly electronegative nitro group. |

| C2 (ipso, C-vinyl) | ~135 | Quaternary carbon, deshielded by attachment to the vinyl group and adjacent nitro group. |

| C3 - C6 (Aromatic) | ~124 - 135 | Aromatic carbons with varied shielding based on proximity to the two electron-withdrawing groups. |

| Cα (Ar-C H=) | ~139 | Vinylic carbon adjacent to the aromatic ring. |

| Cβ (=C H-NO₂) | ~137 | Vinylic carbon strongly deshielded by the directly attached nitro group. |

Experimental Protocol: NMR Analysis

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Solvent Selection: DMSO-d₆ is often preferred due to the compound's good solubility in polar aprotic solvents.[4] CDCl₃ is also a viable option.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient. Ensure adequate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm is standard. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Mandatory Visualization: NMR Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Functional Groups

The IR spectrum of this compound is dominated by the intense absorption bands of the two nitro groups. The conjugation of these groups with the aromatic ring and the vinyl system influences the exact frequencies of these vibrations.

Expertise & Experience: The two most prominent and diagnostic peaks are the asymmetric and symmetric N-O stretches. For aromatic nitro compounds, these appear at slightly lower wavenumbers compared to aliphatic nitro compounds.[5] The presence of two strong, distinct bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a definitive indicator of the nitro functionalities.[5] Data from the NIST database provides experimental values for these and other key vibrations.[6]

Data Presentation:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity | Significance |

| ~3100 | C-H Aromatic/Vinylic Stretch | Medium-Weak | Indicates the presence of sp² C-H bonds. |

| ~1630 | C=C Vinylic Stretch | Medium | Confirms the presence of the carbon-carbon double bond. |

| ~1524 | NO₂ Asymmetric Stretch | Strong | Key diagnostic peak for the nitro groups.[6] |

| ~1348 | NO₂ Symmetric Stretch | Strong | Key diagnostic peak for the nitro groups.[6] |

| ~960 | trans-Vinylic C-H Bend | Medium-Strong | Confirms the (E)-stereochemistry of the double bond. |

| ~750-800 | C-H Aromatic Out-of-Plane Bend | Strong | Characteristic of ortho-disubstituted benzene rings. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[7]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[8] Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[9]

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a spectrum with an excellent signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a soft cloth or swab lightly moistened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Mandatory Visualization: ATR-FTIR Workflow

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and crucial information about the molecular structure through fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique for small, volatile organic molecules, resulting in characteristic fragmentation.[10]

Molecular Ion and Fragmentation Analysis

The EI mass spectrum provides two key pieces of information: the mass-to-charge ratio (m/z) of the molecular ion (M⁺•) and its fragments.

Expertise & Experience: The molecular ion peak for this compound is observed at m/z 194 , consistent with its molecular formula (C₈H₆N₂O₄).[2][6] The fragmentation pattern is dictated by the presence of the two nitro groups and the conjugated system. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (•NO₂, 46 Da) or the loss of •NO (30 Da) followed by CO. The stable aromatic ring often remains intact.

Data Presentation:

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

| 194 | [C₈H₆N₂O₄]⁺• | - | Molecular Ion (M⁺•) |

| 148 | [C₈H₆NO₂]⁺• | •NO₂ | Loss of a nitro group. |

| 118 | [C₈H₆O]⁺• | •NO₂ + •NO | Loss of a nitro group and nitric oxide. |

| 102 | [C₇H₄O]⁺• | •NO₂ + •NO₂ | Loss of both nitro groups. |

| 90 | [C₇H₆]⁺• | C, O, 2xNO | Complex rearrangement and loss. |

| 76 | [C₆H₄]⁺• | C₂H₂N₂O₄ | Benzyne radical cation, a common fragment from substituted benzenes. |

Experimental Protocol: Electron Ionization (EI)-MS

This protocol describes a typical analysis using a direct insertion probe or GC-MS system.

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid, this is often done using a direct insertion probe which is heated to volatilize the sample.[11] Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first vaporized and separated on a GC column.[10]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[11]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value.

-

Spectrum Generation: The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.

Mandatory Visualization: EI-MS Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Synthesis Context: The Henry Reaction

Understanding the synthesis of this compound is crucial for anticipating potential impurities. The most common route is the Henry (nitroaldol) reaction , which involves the base-catalyzed condensation of 2-nitrobenzaldehyde with nitromethane.[9] The intermediate β-nitro alcohol readily dehydrates under the reaction conditions to yield the final conjugated product. Incomplete dehydration could leave traces of the nitro alcohol, while side reactions could produce polymeric materials. Spectroscopic analysis is therefore essential to confirm the successful formation and purity of the target compound.

Conclusion

The structural identity and purity of this compound are unequivocally established through a combination of NMR, IR, and mass spectrometry. ¹H NMR confirms the (E)-stereochemistry of the vinyl group through its characteristic large coupling constant. IR spectroscopy provides definitive evidence of the two critical nitro functional groups via strong, sharp absorptions at ~1524 cm⁻¹ and ~1348 cm⁻¹. Finally, mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 194 and reveals a fragmentation pattern consistent with the loss of the nitro substituents. Together, these techniques provide a self-validating system for the comprehensive characterization of this important chemical reagent.

References

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

-

PubChem. 1-Nitro-4-(2-nitrovinyl)benzene. National Center for Biotechnology Information. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]

-

Springer Nature. NMR Protocols and Methods. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-152. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]

-

ResearchGate. Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... [Link]

-

NIST. 2,Beta-dinitrostyrene. NIST Chemistry WebBook. [Link]

-

Wikipedia. Electron ionization. [Link]

-

PubChem. beta-nitrostyrene, (E)-. National Center for Biotechnology Information. [Link]

-

ChemSrc. (E)-(2-NITROVINYL)BENZENE | CAS#:5153-67-3. [Link]

-

ChemBK. (E)-1-(2-nitrovinyl)benzene. [Link]

-

PubChem. trans-2,3,6-Trimethoxy-beta-methyl-beta-nitrostyrene. National Center for Biotechnology Information. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of benzene. [Link]

-

NIST. Benzene, (2-nitroethenyl)-. NIST Chemistry WebBook. [Link]

-

NIST. m-(2-Nitrovinyl)nitrobenzene. NIST Chemistry WebBook. [Link]

-

PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of Calgary. IR: nitro groups. [Link]

-

PubChem. beta-nitrostyrene, (E)-. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 3156-39-6 [smolecule.com]

- 3. 1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p,β-Dinitrostyrene [webbook.nist.gov]

- 5. 2,Beta-dinitrostyrene [webbook.nist.gov]

- 6. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Styrene, β-nitro-, (E)- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. scirp.org [scirp.org]

An In-depth Technical Guide to 1-Nitro-2-(2-nitrovinyl)benzene (CAS Number: 3156-39-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Nitro-2-(2-nitrovinyl)benzene (CAS No. 3156-39-6), a versatile nitroaromatic compound with significant potential in organic synthesis and materials science. Also known as β,2-dinitrostyrene, this molecule's unique electronic properties, arising from the presence of two electron-withdrawing nitro groups, make it a valuable precursor for a variety of complex chemical entities. This document details its physicochemical properties, established synthesis protocols, and key chemical reactions, including the Henry reaction, Diels-Alder cycloadditions, and Michael additions. Furthermore, it explores its applications as a building block in the development of novel compounds, with a focus on its potential in medicinal chemistry and materials science. Safety and handling considerations for this energetic material are also discussed.

Compound Identification and Physicochemical Properties

This compound is a nitrostyrene derivative characterized by a nitro group on the benzene ring at the ortho position to a nitrovinyl substituent.[1] This arrangement of functional groups imparts distinct electronic characteristics to the molecule, rendering it a potent electrophile and a valuable intermediate in various chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3156-39-6 | [1] |

| IUPAC Name | 1-nitro-2-[(E)-2-nitroethenyl]benzene | [1] |

| Synonyms | beta,2-dinitrostyrene, this compound | [1] |

| Molecular Formula | C₈H₆N₂O₄ | [1] |

| Molecular Weight | 194.14 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 106-108 °C | [3] |

| Boiling Point | 356.6 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.401 g/cm³ | [1] |

| Solubility | Soluble in ether, chloroform, carbon disulfide, and benzene; insoluble in water.[4] |

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the Henry reaction , also known as a nitroaldol condensation.[5] This reaction involves the base-catalyzed condensation of 2-nitrobenzaldehyde with nitromethane.[3] The resulting β-nitro alcohol intermediate readily undergoes dehydration to yield the target nitroalkene.[5]

Experimental Protocol: Synthesis via Henry Reaction

This protocol is a representative example of the synthesis of this compound.

Materials:

-

2-Nitrobenzaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide (NaOH) or Ammonium acetate

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 2-nitrobenzaldehyde in methanol in a reaction flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add a solution of sodium hydroxide in methanol or ammonium acetate to the flask while maintaining a low temperature (0-5 °C).[1]

-

To this mixture, add nitromethane dropwise, ensuring the temperature remains controlled.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid.

-

The product can then be extracted into an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a yellow crystalline solid.

Yields for this type of condensation reaction typically range from 40% to 65%.[3]

Diagram 1: Synthesis of this compound via the Henry Reaction

Caption: Overview of the primary reaction pathways.

Applications in Research and Development

This compound serves as a valuable building block for the synthesis of more complex organic molecules due to its versatile reactivity.

-

Medicinal Chemistry: The nitro functionality can be readily modified, making it a precursor for novel bioactive compounds. [1]For instance, the reduction of the nitro groups to amines is a common strategy in the synthesis of substituted phenethylamines, a class of compounds with a wide range of pharmacological activities. [2]* Organic Materials Science: The presence of nitro groups suggests potential applications in the development of energetic materials or as a precursor for other functional organic materials with specific electronic or optical properties. [1]* Heterocyclic Synthesis: Its role as a dienophile in Diels-Alder reactions makes it a key component in the synthesis of various heterocyclic compounds. [1]

Safety and Handling

As with most nitroaromatic compounds, this compound should be handled with caution due to potential hazards.

-

Toxicity: Nitroaromatics can be toxic if ingested, inhaled, or absorbed through the skin. [1]* Flammability: The compound can be flammable, especially when exposed to heat or open flames. [1]* Explosivity: The presence of two nitro groups suggests potential explosive properties, and it should be handled with appropriate care. [1] It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and reactive molecule with significant utility in modern organic synthesis. Its ability to undergo a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and nitro group reductions, makes it a valuable precursor for the synthesis of complex organic molecules. For researchers and scientists in drug development and materials science, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its synthetic potential while ensuring safe handling practices.

References

-

Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Scheme 2: The Diels-Alder reaction of nitrostyrene 1h with spiro[2.4]hepta-4,6-diene. (n.d.). ResearchGate. Retrieved from [Link]

-

Diels-Alder Reaction of o-,m-, and p-Nitrostyrene. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. (2006). National Center for Biotechnology Information. Retrieved from [Link]

-

Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (n.d.). Michigan State University. Retrieved from [Link]

-

Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. (2006). Journal of the American Chemical Society. Retrieved from [Link]

-

Highly Enantioselective Direct Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by Amine−Thiourea Bearing Multiple Hydrogen-Bonding Donors. (2010). ACS Publications. Retrieved from [Link]

-

Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

The predicted reaction pathway for the Diels-Alder reaction of... (n.d.). ResearchGate. Retrieved from [Link]

-

(2-Nitrovinyl)benzene | CAS#:102-96-5. (2025). Chemsrc. Retrieved from [Link]

-

(E)-1-(2-nitrovinyl)benzene. (n.d.). ChemBK. Retrieved from [Link]

-

1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4. (n.d.). PubChem. Retrieved from [Link]

-

Ultrasound-Promoted Synthesis of Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved from [Link]

-

Henry reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. (n.d.). ACS Publications. Retrieved from [Link]

-

Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

β-Nitrostyrene. (n.d.). Wikipedia. Retrieved from [Link]

- A kind of method preparing beta-nitrostyrene and derivative thereof. (n.d.). Google Patents.

-

Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved from [Link]

-

Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

Nitroalkanes and Nitrobenzene in one shot /Flowchart reactions. (2023). YouTube. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 1-Nitro-2-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitro-2-(2-nitrovinyl)benzene is a highly reactive organic compound with significant potential in synthetic chemistry, particularly in the development of novel therapeutics and functional materials. Its utility is derived from the two electron-withdrawing nitro groups, which activate the molecule for a variety of chemical transformations. However, this inherent reactivity also presents challenges regarding its stability and storage. This in-depth technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed protocols for its handling and analysis. The information presented herein is synthesized from available chemical literature and safety data, providing a crucial resource for ensuring the integrity and safe use of this valuable compound in a research and development setting.

Introduction: The Chemical Profile of a Versatile Building Block

This compound, also known as β,2-dinitrostyrene, is a dinitroaromatic compound featuring a nitro-substituted vinyl group ortho to a nitro group on the benzene ring. This unique arrangement of functional groups imparts a high degree of electrophilicity to the β-carbon of the vinyl moiety, making it an excellent Michael acceptor and a versatile precursor for a range of complex molecular architectures.[1] Its applications span from the synthesis of heterocyclic compounds to its investigation as a component in energetic materials.[2]

The very electronic features that make this compound a powerful synthetic tool also render it susceptible to degradation under various environmental conditions. Understanding and controlling these degradation pathways are paramount for ensuring experimental reproducibility, maintaining sample purity, and guaranteeing the safety of laboratory personnel.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of other chemical agents. While specific kinetic and mechanistic studies on this particular molecule are not extensively available in public literature, its degradation profile can be inferred from the well-documented behavior of related nitroaromatic and nitrostyrene compounds.

Thermal Stability

Aromatic nitro compounds are known for their potential thermal instability, and this compound is no exception. The presence of two nitro groups suggests that the compound may have explosive properties, and it should be handled with appropriate caution.[2]

-

Decomposition Temperature: Available data suggests that this compound undergoes decomposition at temperatures above 150°C.[3] The decomposition of nitroaromatic compounds can be autocatalytic, meaning that the degradation products can accelerate further decomposition.

-

Potential Degradation Products: Thermal decomposition is likely to proceed via complex radical mechanisms. Initial steps may involve the cleavage of the C-NO2 bond to release nitrogen dioxide (NO2). Subsequent reactions could lead to the formation of a variety of products, including nitroso compounds, phenols, and polymeric materials. In thermally treated 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a related nitroaromatic compound, degradation products included benzofurazans and benzofuroxans.[4][5]

Photochemical Stability

Nitrostyrene derivatives are known to be sensitive to light, particularly ultraviolet (UV) radiation. The conjugated system in this compound can absorb UV light, leading to electronic excitation and subsequent chemical reactions.[6]

-

UV-Induced Degradation: Exposure to UV light can induce photodegradation.[3] Photosensitive groups such as nitroaromatics and alkenes are susceptible to photolytic degradation.[7] The photochemical degradation of drugs can lead to products with potential toxic effects.[8]

-

Potential Degradation Pathways: Photodegradation can proceed through various mechanisms, including isomerization of the double bond, cycloaddition reactions, and the formation of radical species.[8] For nitrobenzene, photodegradation in the presence of air has been reported to yield p-nitrophenol and nitrosobenzene as principal products.[3]

Hydrolytic Stability

The susceptibility of this compound to hydrolysis is a critical consideration, especially in aqueous or protic solvent systems.

-

pH Dependence: The rate of hydrolysis of nitrostyrenes can be significantly influenced by pH. While nitrobenzene itself is generally resistant to hydrolysis, the presence of the activating nitrovinyl group in this compound may increase its susceptibility, particularly under basic conditions. Forced degradation studies for pharmaceuticals often involve hydrolysis under both acidic and basic conditions.[9]

-

Potential Degradation Products: Hydrolysis of the nitrovinyl group could potentially lead to the formation of 2-nitrobenzaldehyde and nitromethane or their further reaction products. Alkaline-forced degradation of some compounds has been shown to result in the formation of an acid and an amine.[7]

Oxidative Stability

The presence of the electron-rich double bond and the aromatic ring suggests that this compound may be susceptible to oxidation.

-

Reaction with Oxidizing Agents: Strong oxidizing agents should be considered incompatible. Forced degradation studies often employ hydrogen peroxide to assess oxidative stability.[10]

-

Potential Degradation Products: Oxidation could lead to cleavage of the double bond, forming 2-nitrobenzaldehyde and other oxidized species.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound and to ensure the safety of personnel, the following storage and handling procedures are strongly recommended.

Storage Conditions

The following table summarizes the optimal storage conditions for this compound based on available data for this and related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and potential for self-heating. |

| Light | Store in the dark (amber vials) | To prevent photochemical degradation. |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, chemically resistant container | To prevent contamination and exposure to air and moisture. |

| Moisture | Store in a dry environment | To prevent hydrolysis. |

Table 1: Recommended Storage Conditions for this compound

Handling Procedures

Due to its reactive and potentially hazardous nature, this compound should be handled with appropriate care in a well-ventilated area, preferably within a fume hood.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools to handle the material.

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and excessive heat.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals, it is often necessary to perform in-house stability assessments. The following section provides detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[11][12]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Calibrated oven

-

Photostability chamber with UV and visible light sources

-

pH meter

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at room temperature for 24 hours.

-

If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60°C).

-

Neutralize the solution with an appropriate amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 24 hours.

-

If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.

-

Neutralize the solution with an appropriate amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H2O2.

-

Keep the solution at room temperature for 24 hours.

-

If no degradation is observed, repeat the experiment with 30% H2O2.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of solid this compound in a vial.

-

Heat the sample in an oven at a temperature below its melting point (e.g., 80°C) for a specified period.

-

Dissolve the stressed sample in a suitable solvent for analysis.

-

-

Photodegradation:

-

Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[13][14]

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples at appropriate time points.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see section 4.2).

Caption: HPLC Method Development Workflow.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity. However, its stability is a critical factor that must be carefully managed. This guide has outlined the key considerations for the stability and storage of this compound, drawing upon the established chemistry of related molecules. Adherence to the recommended storage conditions, including refrigeration, protection from light, and storage under an inert atmosphere, is essential for maintaining its quality. For researchers engaged in its use, particularly in the context of drug development, the implementation of forced degradation studies and the development of a validated stability-indicating analytical method are indispensable for ensuring the reliability of experimental data and the safety of potential therapeutic agents.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

Forced degradation and impurity profiling: A review. TrAC Trends in Analytical Chemistry. Available at: [Link]

-

Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Science.gov. Available at: [Link]

-

Analysis of Degradation Products in Thermally Treated TATB. Office of Scientific and Technical Information. Available at: [Link]

-

Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. National Center for Biotechnology Information. Available at: [Link]

-

Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

-

AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. JETIR. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

POTENTIAL FOR HUMAN EXPOSURE. National Center for Biotechnology Information. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Analysis of degradation products in thermally treated TATB. ResearchGate. Available at: [Link]

-

Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]

-

1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene. National Center for Biotechnology Information. Available at: [Link]

-

Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Center for Biotechnology Information. Available at: [Link]

-

Photodegradation and photostabilization of polymers, especially polystyrene: review. National Center for Biotechnology Information. Available at: [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene | C11H13NO5 | CID 774090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. q1scientific.com [q1scientific.com]

- 7. library.dphen1.com [library.dphen1.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. biomedres.us [biomedres.us]

- 11. jetir.org [jetir.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Solubility Profile of 1-Nitro-2-(2-nitrovinyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-Nitro-2-(2-nitrovinyl)benzene, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of quantitative solubility data in public literature, this document emphasizes the fundamental principles governing its solubility and provides a detailed, field-proven experimental protocol for determining its solubility in various organic solvents. This guide is designed to equip researchers with the necessary knowledge and methodologies to accurately assess the solubility of this compound, a critical parameter for its application in synthesis, formulation, and biological screening.

Introduction: Understanding this compound

This compound, with the chemical formula C₈H₆N₂O₄ and a molecular weight of 194.14 g/mol , is a dinitroaromatic compound featuring both a nitro group on the benzene ring and a nitrovinyl substituent.[1] The presence of these two strong electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.[1] Its potential applications span from the synthesis of complex heterocyclic molecules to serving as a precursor for novel pharmaceutical agents.[1]

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, purification processes like crystallization, and the formulation of solutions for biological assays. Poor solubility can lead to challenges in handling, inaccurate dosing in experiments, and limited bioavailability in preclinical studies. This guide aims to provide a framework for systematically determining and understanding the solubility of this compound.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.

This compound possesses two highly polar nitro groups (-NO₂), which are strong electron-withdrawing groups. This imparts a significant polar character to the molecule. However, the benzene ring and the vinyl group are nonpolar. Therefore, the overall polarity of the molecule is a balance of these opposing characteristics.

Based on its structure, it is anticipated that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents. Qualitative observations from available literature support this, indicating that the compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and is moderately soluble in ethanol.

To quantify the relationship between solvent and solubility, it is useful to consider solvent polarity metrics such as the dielectric constant and the polarity index.

Table 1: Properties of Common Organic Solvents

| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index |

| n-Hexane | 1.88 | 0.1 |

| Toluene | 2.38 | 2.4 |

| Diethyl Ether | 4.33 | 2.8 |

| Chloroform | 4.81 | 4.1 |

| Ethyl Acetate | 6.02 | 4.4 |

| Dichloromethane | 8.93 | 3.1 |

| Acetone | 20.7 | 5.1 |

| Ethanol | 24.55 | 4.3 |

| Methanol | 32.7 | 5.1 |

| Acetonitrile | 37.5 | 5.8 |

| Dimethylformamide (DMF) | 36.7 | 6.4 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 |

Note: Dielectric constants and polarity indices are compiled from various sources.[2][3][4][5][6]

Experimental Determination of Solubility: The Shake-Flask Method

In the absence of established quantitative data, the equilibrium solubility of this compound must be determined experimentally. The "shake-flask" method is a widely recognized and reliable technique for this purpose.[7][8] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Causality Behind Experimental Choices

The choice of the shake-flask method is predicated on its ability to achieve a true thermodynamic equilibrium, providing a definitive measure of a compound's solubility in a given solvent under specific conditions. The key experimental parameters—agitation, temperature, and time—are controlled to ensure that the solvent is fully saturated with the solute.

Step-by-Step Experimental Protocol

Materials:

-

This compound (solid, >95% purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Solvent Vials: Add a measured volume (e.g., 2 mL) of the selected organic solvent to a series of glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification: Determine the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10][11]

Visualization of the Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Analytical Quantification

UV-Vis Spectrophotometry:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.

-

Measure Sample Absorbance: Dilute the saturated solution to fall within the linear range of the calibration curve and measure its absorbance.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration of the saturated solution.

High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase) with an appropriate mobile phase and column to achieve good separation and peak shape for this compound.

-

Prepare Calibration Curve: Inject a series of standard solutions of known concentrations and create a calibration curve by plotting peak area versus concentration.

-

Analyze Sample: Inject a diluted aliquot of the filtered saturated solution into the HPLC system.

-

Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution.

Predicted Solubility Profile and Discussion

Based on the principles of polarity, a predicted qualitative solubility profile for this compound can be proposed.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| n-Hexane | Nonpolar | Very Low | Mismatch in polarity between the polar solute and nonpolar solvent. |

| Toluene | Nonpolar | Low | Aromatic character may provide some interaction, but overall polarity mismatch. |

| Diethyl Ether | Slightly Polar | Low to Moderate | Ether oxygen can act as a hydrogen bond acceptor, but hydrocarbon portion is large. |

| Chloroform | Polar | Moderate | Capable of hydrogen bonding and dipole-dipole interactions. |

| Ethyl Acetate | Polar | Moderate to High | Polar ester group can interact favorably with the nitro groups. |

| Dichloromethane | Polar | Moderate to High | Polar solvent capable of dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | Highly polar aprotic solvent, effective at solvating polar molecules. |

| Ethanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the nitro groups. |

| Methanol | Polar Protic | High | Similar to ethanol but more polar, likely a good solvent. |

| Acetonitrile | Polar Aprotic | High | Highly polar aprotic solvent. |

| DMF | Polar Aprotic | Very High | Known to be a good solvent for polar organic compounds. |

| DMSO | Polar Aprotic | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |

This table serves as a hypothesis to be validated by the experimental data obtained using the protocol described in Section 3. The quantitative results should be tabulated to provide a clear and comparative view of the solubility in different organic solvents.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 3: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| [Insert Solvent 1] | [Insert Value] | [Insert Value] |

| [Insert Solvent 2] | [Insert Value] | [Insert Value] |

| [Insert Solvent 3] | [Insert Value] | [Insert Value] |

| ... | ... | ... |

The results should be analyzed to identify trends. A graph plotting solubility against a solvent polarity parameter (e.g., dielectric constant) can be a powerful visualization tool to illustrate the relationship between solvent properties and the solubility of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 3. researchgate.net [researchgate.net]

- 4. Dielectric Constant [macro.lsu.edu]

- 5. Solvent Physical Properties [people.chem.umass.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Nitro-2-(2-nitrovinyl)benzene